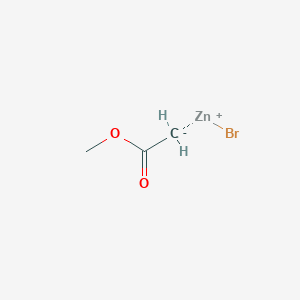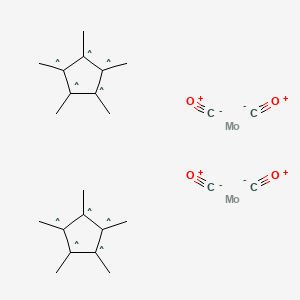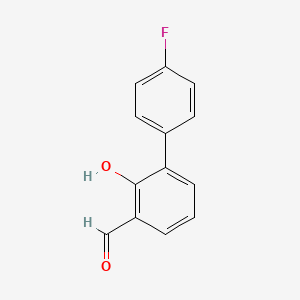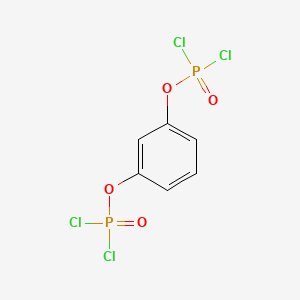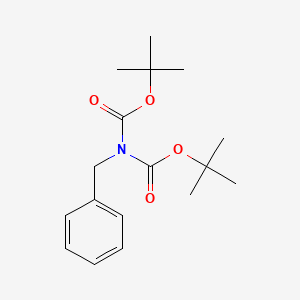
Di-tert-butyl benzylimidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4. It is known for its role in organic synthesis, particularly in the protection of amine groups. This compound is a derivative of di-tert-butyl dicarbonate, which is commonly used in the formation of Boc (tert-butoxycarbonyl) protected amines. The presence of the benzyl group in this compound adds to its versatility and reactivity in various chemical processes.
Mécanisme D'action
Target of Action
Di-tert-butyl benzylimidodicarbonate, also known as Di-tert-butyl-iminodicarboxylate , is an organic compound that is primarily used as a reagent in organic synthesis . It is used in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom.
Mode of Action
The compound interacts with its targets (alkyl halides) through a chemical reaction known as nucleophilic substitution. In this reaction, the alkyl halide acts as an electrophile (electron-loving) and the this compound acts as a nucleophile (nucleus-loving). The nucleophile donates an electron pair to the electrophile, resulting in the formation of a new bond .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of primary amines. Primary amines are organic compounds that contain a nitrogen atom with a single bond to a carbon atom. They are key building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers .
Result of Action
The result of the action of this compound is the formation of primary amines from alkyl halides. This transformation is valuable in organic synthesis, enabling the creation of a wide variety of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the reaction with alkyl halides is typically carried out in an organic solvent at controlled temperatures . The choice of solvent and temperature can significantly influence the reaction rate and the yield of the desired product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-butyl benzylimidodicarbonate can be synthesized through a reaction between benzylamine and di-tert-butyl dicarbonate. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and is carried out in a solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 20°C for the initial stage and then heating to 80°C for a couple of hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl benzylimidodicarbonate primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the Boc-protected amine group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction conditions often involve mild bases like sodium bicarbonate or potassium carbonate.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under controlled conditions.
Major Products: The major products formed from these reactions include the deprotected amine or the substituted product, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl benzylimidodicarbonate has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the protection of amine groups, facilitating multi-step synthesis of complex molecules.
Biology: In peptide synthesis, it helps in the temporary protection of amino groups, allowing for the sequential addition of amino acids.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, where protection and deprotection of functional groups are crucial.
Comparaison Avec Des Composés Similaires
Di-tert-butyl dicarbonate: A precursor to di-tert-butyl benzylimidodicarbonate, used for Boc protection of amines.
Benzyl carbamate: Another protective group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): Used for amine protection in peptide synthesis, offering orthogonal protection compared to Boc.
Uniqueness: this compound stands out due to its dual protective nature, allowing for selective protection and deprotection of amines. Its stability under basic conditions and ease of removal under mild acidic conditions make it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCBDIQXSNCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
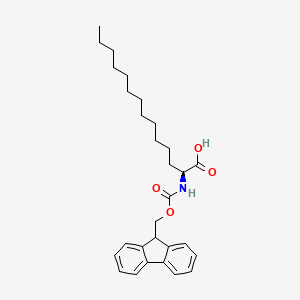

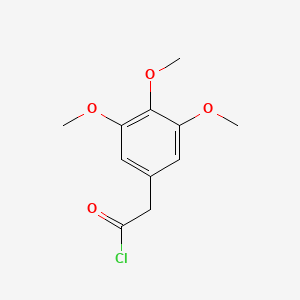
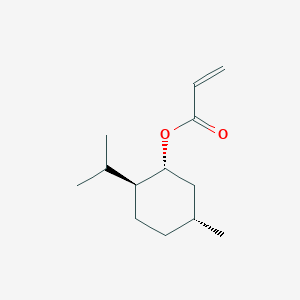

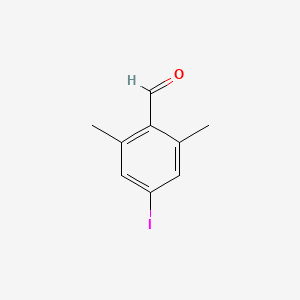
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

